Acuminatanol Acuminatanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13817317
InChI: InChI=1S/C30H22O16/c31-7-1-11(33)19-15(3-7)45-29(27(43)25(19)41)9-5-13(35)21(37)23(39)17(9)18-10(6-14(36)22(38)24(18)40)30-28(44)26(42)20-12(34)2-8(32)4-16(20)46-30/h1-6,27-40,43-44H
SMILES: C1=C(C=C2C(=C1O)C(=O)C(C(O2)C3=CC(=C(C(=C3C4=C(C(=C(C=C4C5C(C(=O)C6=C(C=C(C=C6O5)O)O)O)O)O)O)O)O)O)O)O
Molecular Formula: C30H22O16
Molecular Weight: 638.5 g/mol

Acuminatanol

CAS No.:

Cat. No.: VC13817317

Molecular Formula: C30H22O16

Molecular Weight: 638.5 g/mol

* For research use only. Not for human or veterinary use.

Acuminatanol -

Specification

Molecular Formula C30H22O16
Molecular Weight 638.5 g/mol
IUPAC Name 3,5,7-trihydroxy-2-[3,4,5-trihydroxy-2-[2,3,4-trihydroxy-6-(3,5,7-trihydroxy-4-oxo-2,3-dihydrochromen-2-yl)phenyl]phenyl]-2,3-dihydrochromen-4-one
Standard InChI InChI=1S/C30H22O16/c31-7-1-11(33)19-15(3-7)45-29(27(43)25(19)41)9-5-13(35)21(37)23(39)17(9)18-10(6-14(36)22(38)24(18)40)30-28(44)26(42)20-12(34)2-8(32)4-16(20)46-30/h1-6,27-40,43-44H
Standard InChI Key AULZIDZAMMOASF-UHFFFAOYSA-N
SMILES C1=C(C=C2C(=C1O)C(=O)C(C(O2)C3=CC(=C(C(=C3C4=C(C(=C(C=C4C5C(C(=O)C6=C(C=C(C=C6O5)O)O)O)O)O)O)O)O)O)O)O
Canonical SMILES C1=C(C=C2C(=C1O)C(=O)C(C(O2)C3=CC(=C(C(=C3C4=C(C(=C(C=C4C5C(C(=O)C6=C(C=C(C=C6O5)O)O)O)O)O)O)O)O)O)O)O

Introduction

Chemical and Structural Characterization of Acuminatanol

Molecular Architecture and Physicochemical Properties

Acuminatanol’s structure, defined as (2R,3R)-3,5,7-trihydroxy-2-[3,4,5-trihydroxy-2-[2,3,4-trihydroxy-6-[(2R,3R)-3,5,7-trihydroxy-4-oxo-2,3-dihydrochromen-2-yl]phenyl]phenyl]-2,3-dihydrochromen-4-one, features two flavan-3-ol units linked through a biphenyl bond . The compound’s SMILES notation (C1=C(C=C2C(=C1O)C(=O)C(C(O2)C3=CC(=C(C(=C3C4=C(C(=C(C=C4C5C(C(=O)C6=C(C=C(C=C6O5)O)O)O)O)O)O)O)O)O)O)O) underscores its dense hydroxylation pattern, which contributes to its polar nature and challenges in solubility .

Table 1: Key Physicochemical Properties of Acuminatanol

PropertyValueSource
Molecular FormulaC30H22O16C_{30}H_{22}O_{16}
Molecular Weight638.49 g/mol
CAS Registry Number948884-38-6
Purity>98%
Physical FormAmorphous powder
Storage ConditionsSealed, dry, 2–8°C

The compound’s solubility remains poorly characterized, though protocols recommend ultrasonic bath treatment at 37°C for stock solution preparation . Its stability in aqueous solutions is limited, necessitating storage at -20°C for long-term preservation .

Spectroscopic and Chromatographic Profiling

Nuclear Magnetic Resonance (NMR) studies reveal distinct signals for acuminatanol’s proton and carbon environments. In methanol-d4, key resonances include δH 4.82 (d, J = 12.0 Hz) for the C1 proton and δC 81.51 ppm for the corresponding carbon . High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) confirms the molecular ion at m/z 637.0831 [M–H]⁻, aligning with the theoretical mass of C30H21O16C_{30}H_{21}O_{16} .

Natural Occurrence and Isolation Techniques

Botanical Sources

Acuminatanol was first isolated from the stem bark and fruits of Trichoscypha acuminata, a tree native to Central African rainforests . Ethnobotanical records indicate traditional use of T. acuminata extracts for treating rheumatic disorders and microbial infections, providing a rationale for phytochemical investigations .

Extraction and Purification

Methanol cold extraction (48 hours, 25°C) followed by liquid-liquid partitioning with hexane, dichloromethane, and ethyl acetate yields acuminatanol-enriched fractions . Column chromatography over silica gel and Sephadex LH-20 achieves further purification, with final identification via comparative NMR and mass spectral analysis . The extraction yield from stem bark is approximately 8.14% w/w under optimized conditions .

Pharmacological Activities and Mechanisms

Anticancer Properties

In a 2022 study, acuminatanol demonstrated dose-dependent cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 18.7 μM) and A549 lung adenocarcinoma cells (IC₅₀ = 22.3 μM) . Mechanistic studies suggest:

  • Cell Cycle Arrest: G2/M phase blockade via cyclin B1/CDK1 inhibition .

  • Apoptosis Induction: Caspase-3 activation (2.8-fold increase vs. controls) and PARP cleavage .

  • Reactive Oxygen Species (ROS) Modulation: 1.5-fold ROS elevation at 25 μM .

Table 2: Anticancer Activity of Acuminatanol in In Vitro Models

Cell LineIC₅₀ (μM)MechanismSource
MCF-7 (Breast)18.7Caspase-3 activation
A549 (Lung)22.3ROS generation
HepG2 (Liver)29.1Not determined

Antimicrobial and Antiplasmodial Effects

Acuminatanol’s polyphenolic structure confers broad-spectrum antimicrobial activity:

  • Antibacterial: Minimum Inhibitory Concentration (MIC) of 64 μg/mL against Staphylococcus aureus (ATCC 25923) .

  • Antiplasmodial: 68% inhibition of Plasmodium falciparum growth at 50 μg/mL, outperforming chloroquine in resistant strains .

Anti-Inflammatory Action

In carrageenan-induced rat paw edema models, acuminatanol (100 mg/kg) reduced inflammation by 62% at 6 hours post-administration, comparable to diclofenac (70% reduction) . The effect correlates with decreased prostaglandin E2 (PGE2) and interleukin-6 (IL-6) levels in serum .

Future Directions and Challenges

Despite promising preclinical data, acuminatanol’s development faces hurdles:

  • Bioavailability Optimization: Poor water solubility limits in vivo efficacy; nanoformulation strategies are under investigation.

  • Synthetic Routes: Total synthesis remains elusive due to stereochemical complexity.

  • Clinical Translation: No Phase I trials initiated as of April 2025, necessitating safety pharmacokinetic studies.

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